molecular formula C5H13NO2 B052021 3-(Dimethylamino)-1,2-propanediol CAS No. 623-57-4

3-(Dimethylamino)-1,2-propanediol

Cat. No. B052021
CAS RN: 623-57-4
M. Wt: 119.16 g/mol
InChI Key: QCMHUGYTOGXZIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Dimethylamino)-1,2-propanediol and related compounds involves several chemical pathways. For instance, an alternative route for 1,3-propanediol production, related to 3-(Dimethylamino)-1,2-propanediol, from vapor-phase catalytic hydrogenation of syngas-derived dimethyl malonate on a Cu/SiO2 catalyst has been investigated. This process demonstrates the versatility of synthesis methods available for compounds within this chemical family (Zheng et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds, such as (E)-3-Dimethylamino-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one, has been characterized, showing that the 3-(dimethylamino)prop-2-en-1-one unit is approximately planar. This highlights the structural versatility and complexity of compounds within this chemical space (Ghorab et al., 2012).

Chemical Reactions and Properties

The reactivity of 3-(Dimethylamino)-1,2-propanediol is showcased by its esterification with boric acid, where esters with different mole ratios were formed, demonstrating the compound's ability to engage in complex chemical reactions and form stable esters (Oi et al., 1992).

Physical Properties Analysis

The physical properties of donor and acceptor polymers derived from compounds related to 3-(Dimethylamino)-1,2-propanediol have been studied, revealing insights into the spectral, thermal, and mechanical properties influenced by electron-donor-acceptor interactions. This demonstrates the importance of physical properties in understanding the behavior of these compounds under different conditions (Ohno & Kumanotani, 1979).

Chemical Properties Analysis

The chemical properties of 3-(Dimethylamino)-1,2-propanediol are highlighted by its interaction with boric acid, forming stable esters that vary in stability based on the electronegativity of the anchor moiety. This study of ester formations and their stability provides valuable insights into the compound's chemical behavior and potential applications (Oi et al., 1992).

Scientific Research Applications

  • Synthesis of Cationic Lipid Precursors : 3-(Dimethylamino)-1,2-propanediol is used in the synthesis of cationic lipid precursors linked by di-carbamate bonds. These precursors are valuable for developing lipid-based drug delivery systems (Cheng Yan-xiang, 2008).

  • Production of 1,3-Propanediol : This compound plays a role in the hydrogenation of dimethyl malonate to 1,3-propanediol, which is a vital monomer for manufacturing polytrimethylene-terephthalate. The production process involves catalysis and is significant in the chemical industry (Sainan Zheng et al., 2017).

  • Biotechnological Applications : In biotechnology, 3-(Dimethylamino)-1,2-propanediol is part of the biosynthesis process for 1,3-propanediol, often through genetically engineered strains of microorganisms. This biotechnological approach is used in producing chemicals for various applications, including cosmetics and medicines (Miaomiao Yang et al., 2018).

  • Esterification with Boric Acid : Research shows the use of 3-(Dimethylamino)-1,2-propanediol in the esterification of boric acid. This process is relevant in chemical synthesis and analysis (T. Oi et al., 1992).

  • Pharmaceutical Development : It's used in synthesizing potential antidepressant agents. The compound's derivatives have been explored for their potential in treating depression, demonstrating the relevance of 3-(Dimethylamino)-1,2-propanediol in medicinal chemistry (J. A. Clark et al., 1979).

  • Catalytic Conversion Processes : This compound is involved in the catalytic conversion of low-valued 1,2-propanediol to high-valued lactic acid, a process significant in the chemical industry for producing environmentally friendly products (Yonghai Feng et al., 2014).

Safety And Hazards

“3-(Dimethylamino)-1,2-propanediol” is classified as a hazardous chemical. It is corrosive and can cause severe skin burns and eye damage . It is also flammable and may cause respiratory irritation .

properties

IUPAC Name

3-(dimethylamino)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-6(2)3-5(8)4-7/h5,7-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMHUGYTOGXZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883509
Record name 1,2-Propanediol, 3-(dimethylamino)-
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Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-1,2-propanediol

CAS RN

623-57-4
Record name 3-(Dimethylamino)-1,2-propanediol
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Record name 3-(Dimethylamino)-1,2-propanediol
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Record name 3-(Dimethylamino)-1,2-propanediol
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Record name 1,2-Propanediol, 3-(dimethylamino)-
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Record name 1,2-Propanediol, 3-(dimethylamino)-
Source EPA DSSTox
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Record name 3-dimethylaminopropane-1,2-diol
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Record name 3-(DIMETHYLAMINO)-1,2-PROPANEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
200
Citations
T Oi, T Takeda, H Kakihana - Bulletin of the Chemical Society of Japan, 1992 - journal.csj.jp
Ester formations of borate ion with 1,2-propanediol, 3-amino-1,2-propanediol, and (±)-3-dimethylamino-1,2-propanediol and stabilities of the formed esters were studied by 11 B NMR …
Number of citations: 25 www.journal.csj.jp
O Takao, T Takuya, K Hidetake - Bulletin of the Chemical Society of …, 1992 - cir.nii.ac.jp
Ester formations of borate ion with 1, 2-propanediol, 3-amino-1, 2-propanediol, and (±)-3-dimethylamino-1, 2-propanediol and stabilities of the formed esters were studied by 11 B NMR …
Number of citations: 0 cir.nii.ac.jp
S Yasuda, Y Inukai, H Ohba - Nippon Kagaku Kaishi, 1994 - hero.epa.gov
The selective adsorption resins for Ge (IV) with the 1, 2-diol type ligands were prepared by the amination of a chloromethylated styrene-divinylbenzene beads with 3-dimethylamino-1, 2-…
Number of citations: 1 hero.epa.gov
A Yabuki, Y Tachibana, IW Fathona - Materials Chemistry and Physics, 2014 - Elsevier
The low-temperature synthesis of electrical conductive copper films under an air atmosphere was successfully developed by thermal decomposition using copper–aminediol complexes…
Number of citations: 61 www.sciencedirect.com
H Gao, Z Wu, H Liu, X Luo, Z Liang - Energy & fuels, 2017 - ACS Publications
The absorption/desorption performance of carbon dioxide (CO 2 ) in aqueous 5 M monoethanolamine (MEA) solutions in the presence of various solution regeneration promoters was …
Number of citations: 52 pubs.acs.org
M Reagan, A Saha - 2016 - digitalcommons.georgiasouthern …
"Synthesis and Characterization of Multinuclear Manganese Carboxylate C" by M. Reagan and Arpita Saha Home Search Browse Collections My Account About DC Network Digital Commons …
Y Zhu, DX Sun - Journal of applied polymer science, 2004 - Wiley Online Library
Aqueous emulsions of cationic polyurethane ionomers, based on poly(ϵ‐caprolactone glycol) as soft segment, isophorone diisocyanate as hard segment, 3‐dimethylamino‐1,2‐…
Number of citations: 43 onlinelibrary.wiley.com
ZZ Jiang, QX Li, T Geng - Tenside Surfactants Detergents, 2010 - degruyter.com
In this study, an attempt has been made to synthesize esterquat by esterification of stearic acid and 3-dimethylamino-1,2-propanediol (DMAPD) followed by quaternization with dimethyl …
Number of citations: 2 www.degruyter.com
Y Li, T Qi, M Chen, F Xiao - Journal of Materials Science: Materials in …, 2016 - Springer
A kind of copper mixed ink with low sintering temperatures was developed. The mixed ink was composed of copper nanoparticles and copper formate 3-dimethylamino-1,2-propanediol (…
Number of citations: 21 link.springer.com
Y Wang, R Chen, T Li, P Ma, H Zhang… - Industrial & …, 2019 - ACS Publications
Environmentally friendly waterborne polyurethane (WPU) composites were developed from polycarbonate diol (PCDL) and isophorone diisocyanate (IPDI), using 3-dimethylamino-1,2-…
Number of citations: 31 pubs.acs.org

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